(MeLeu(3-OH)1, MeAla4,6)-CsA
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Overview
Description
(MeLeu(3-OH)1, MeAla4,6)-CsA is a synthetic derivative of cyclosporine A, a well-known immunosuppressive agent This compound is designed to enhance the pharmacological properties of cyclosporine A by incorporating specific modifications at the amino acid residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (MeLeu(3-OH)1, MeAla4,6)-CsA involves a series of peptide coupling reactions. The key steps include:
Protection of Functional Groups: Protecting the amino and hydroxyl groups to prevent unwanted side reactions.
Peptide Coupling: Using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form peptide bonds between the amino acids.
Deprotection: Removing the protecting groups to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
(MeLeu(3-OH)1, MeAla4,6)-CsA undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction of the peptide bonds can lead to the formation of amines.
Substitution: The methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs of this compound.
Scientific Research Applications
(MeLeu(3-OH)1, MeAla4,6)-CsA has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential to modulate immune responses and its effects on cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases and organ transplantation due to its immunosuppressive properties.
Industry: Utilized in the development of novel drug delivery systems and formulations.
Mechanism of Action
(MeLeu(3-OH)1, MeAla4,6)-CsA exerts its effects by binding to cyclophilin, a cytoplasmic protein. This complex inhibits the activity of calcineurin, a phosphatase involved in the activation of T-cells. By preventing the dephosphorylation of nuclear factor of activated T-cells (NFAT), the compound suppresses the transcription of interleukin-2 (IL-2) and other cytokines, leading to immunosuppression.
Comparison with Similar Compounds
Similar Compounds
Cyclosporine A: The parent compound with similar immunosuppressive properties.
Tacrolimus: Another immunosuppressive agent with a different mechanism of action.
Sirolimus: An immunosuppressant that inhibits the mammalian target of rapamycin (mTOR).
Uniqueness
(MeLeu(3-OH)1, MeAla4,6)-CsA is unique due to its specific modifications, which enhance its pharmacokinetic and pharmacodynamic properties compared to cyclosporine A
Properties
CAS No. |
166445-47-2 |
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Molecular Formula |
C53H95N11O12 |
Molecular Weight |
1078.4 g/mol |
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R)-1-hydroxy-2-methylpropyl]-1,4,7,10,12,15,18,19,24,25,28-undecamethyl-6,9-bis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C53H95N11O12/c1-23-36-49(72)58(16)26-39(65)59(17)34(14)46(69)57-40(29(6)7)52(75)60(18)35(15)45(68)54-32(12)44(67)55-33(13)48(71)61(19)37(24-27(2)3)50(73)62(20)38(25-28(4)5)51(74)63(21)41(30(8)9)53(76)64(22)42(47(70)56-36)43(66)31(10)11/h27-38,40-43,66H,23-26H2,1-22H3,(H,54,68)(H,55,67)(H,56,70)(H,57,69)/t32-,33+,34-,35-,36-,37-,38-,40-,41-,42-,43+/m0/s1 |
InChI Key |
NYSAITQCPAUWFK-RCSZOPDZSA-N |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H](C(C)C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)C)C)C(C)C)C)C)C |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)C)C)C(C)C)C)C)C |
Origin of Product |
United States |
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